molecular formula C5H8ClN3O B578597 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol CAS No. 1256643-20-5

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B578597
CAS No.: 1256643-20-5
M. Wt: 161.589
InChI Key: XSLKVRZOQUPPCE-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro group at the third position of the triazole ring and a propanol group attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where the chloro group on the triazole ring is replaced by a propanol group under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Applications

Research indicates that triazole derivatives, including 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol, exhibit significant antifungal activities. Triazoles are known for their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This mechanism makes them effective against various fungal pathogens.

  • Mechanism of Action : The compound disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis, leading to cell death.
  • Efficacy : Studies show that compounds within this class have demonstrated antifungal activity against species such as Candida albicans and Aspergillus fumigatus .

Antibacterial Properties

This compound has also been evaluated for its antibacterial properties:

  • Activity Against Staphylococcus aureus : Research indicates that modifications in the triazole structure can enhance antibacterial effects against Gram-positive bacteria like Staphylococcus aureus. The presence of halogen atoms appears to play a significant role in increasing antibacterial potency .
  • Structure-Activity Relationship (SAR) : The introduction of different substituents at specific positions on the triazole ring can lead to variations in biological activity, suggesting that careful structural modifications can optimize antibacterial efficacy .

Drug Development Potential

The compound's unique structure positions it well for further development in medicinal chemistry:

  • Hybrid Molecules : Combining this compound with other pharmacophores can lead to novel hybrid compounds with enhanced therapeutic profiles .
  • Therapeutic Applications : Given its antifungal and antibacterial properties, this compound could be explored as a potential treatment for infections caused by resistant strains of fungi and bacteria.

Case Study 1: Antifungal Efficacy

A study published in PubMed Central highlighted the antifungal activity of various triazole derivatives against Candida species. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), demonstrating their potential as effective antifungal agents .

Case Study 2: Antibacterial Activity

Research conducted on triazole-based compounds revealed that specific modifications could significantly enhance their antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the importance of structural variations in optimizing pharmacological effects .

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1H-1,2,4-triazol-3-yl)propan-1-ol: Similar structure but with an amino group instead of a chloro group.

    1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a diphenyl group and a ketone instead of a propanol group.

    1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Contains a butane backbone with a dione group

Uniqueness

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the propanol group provides additional sites for chemical modification .

Biological Activity

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol, also known as this compound hydrochloride (CAS Number: 1279219-22-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C5_5H9_9ClN3_3O with a molecular weight of 198.05 g/mol. The structure features a triazole ring substituted with a chloro group and a hydroxyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC5_5H9_9ClN3_3O
Molecular Weight198.05 g/mol
CAS Number1279219-22-5

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various fungal strains. In particular, studies have shown that this compound has comparable efficacy to fluconazole against Candida species.

Case Studies

  • In vitro Studies : A study evaluated the minimum inhibitory concentration (MIC) of the compound against Candida albicans and found it to be effective at low concentrations. The compound showed an MIC of approximately 0.8 μg/mL against fluconazole-resistant strains .
  • In vivo Efficacy : In murine models infected with C. albicans, administration of the compound at a dose of 50 mg/kg resulted in 100% survival after seven days . This indicates strong potential for therapeutic use in treating fungal infections.

The mechanism by which this compound exerts its antifungal effects is believed to involve inhibition of cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

Comparative Studies

When compared to other triazole derivatives, such as fluconazole and its analogs, this compound demonstrated superior activity in certain assays while exhibiting lower toxicity profiles in preclinical studies. For instance:

CompoundMIC (μg/mL)Toxicity (LD50 mg/kg)
3-(3-chloro-1H-1,2,4-triazol...)0.81750
Fluconazole>30>100

These findings suggest that while fluconazole is widely used clinically, the new compound could offer advantages in specific contexts or for resistant strains .

Safety and Toxicity

Toxicological assessments indicate that this compound is relatively safe at lower doses. In animal studies, an LD50 value of approximately 1750 mg/kg was determined . This suggests a favorable safety profile that warrants further investigation into its therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKVRZOQUPPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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